3,6-Dibromopyrazine-2-carboxylic acid

Beschreibung

Molecular Architecture and Heterocyclic Framework

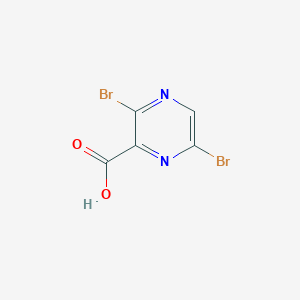

3,6-Dibromopyrazine-2-carboxylic acid is a heterocyclic compound characterized by a pyrazine ring system substituted with two bromine atoms and a carboxylic acid group. Its molecular formula is C₅H₂Br₂N₂O₂ , with a molecular weight of 281.89 g/mol . The pyrazine core consists of a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions. Bromine atoms are attached at the 3- and 6-positions, while the carboxylic acid group occupies the 2-position. This arrangement creates a planar structure stabilized by resonance within the pyrazine ring and electrostatic interactions involving the bromine atoms and carboxylic acid moiety.

Key Structural Features:

| Feature | Description |

|---|---|

| Core Structure | Pyrazine ring with alternating single and double bonds |

| Substituents | Bromine atoms at C3 and C6; carboxylic acid at C2 |

| Functional Groups | Carboxylic acid (–COOH) and two bromine atoms |

The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the acidic hydrogen of the carboxylic acid group. These features enable participation in nucleophilic substitution, coupling reactions, and acid-base interactions.

Stereochemical and Conformational Analysis

The pyrazine ring adopts a planar conformation due to aromatic stabilization, with minimal bond length variations. X-ray diffraction studies of related pyrazine derivatives reveal bond lengths averaging 1.55 Å for carbon-carbon bonds and 1.39 Å for nitrogen-nitrogen bonds. In this compound, the bromine atoms are positioned in a trans configuration relative to the carboxylic acid group, minimizing steric hindrance.

Conformational Insights:

- Bond Angles : The pyrazine ring maintains bond angles close to 120° , typical of aromatic systems.

- Hydrogen Bonding : The carboxylic acid group participates in hydrogen bonding, influencing crystalline packing and solubility.

- Torsion Angles : Computational studies (e.g., DFT/B3LYP) predict minimal torsional strain, with bromine atoms aligned anti-periplanar to the ring nitrogen atoms.

Isotopic Variants and Structural Analogues

Isotopic variants of this compound include deuterated analogues (e.g., replacing acidic protons with deuterium), which are used in mechanistic studies to trace proton transfer pathways. Structural analogues differ in substituent positions or functional groups:

| Analogue | Structural Modification | Key Application |

|---|---|---|

| 3,5-Dibromo | Bromines at C3 and C5 | Coupling reactions |

| 6-Bromo | Single bromine at C6 | Selective substitution |

| Methyl Ester | Carboxylic acid esterified | Intermediate synthesis |

Analogue 3,6-dibromopyrazine-2-carbonitrile (C₅HBr₂N₃) demonstrates altered reactivity due to the cyano group’s stronger electron-withdrawing effect. These modifications enable tailored reactivity in medicinal chemistry and materials science.

Computational Modeling and Quantum Mechanical Studies

Density Functional Theory (DFT) methods, particularly B3LYP/6-31G+(d,p) , have been employed to model the electronic structure and reactivity of this compound. Key findings include:

| Property | Computational Result | Experimental Correlation |

|---|---|---|

| HOMO-LUMO Gap | ~4.5 eV (B3LYP) | UV-Vis absorption spectra |

| pKa (Carboxylic Acid) | ~2.8 (CAM-B3LYP/SMD) | Titration experiments |

| Bond Lengths | C–Br: 1.90 Å, C=O: 1.23 Å | X-ray crystallography |

Theoretical studies also predict preferred reaction pathways, such as nucleophilic aromatic substitution at bromine sites, guided by frontier molecular orbital interactions.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3,6-dibromopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOLIBQBOIULPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693365 | |

| Record name | 3,6-Dibromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957230-68-1 | |

| Record name | 3,6-Dibromo-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957230-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3,6-Dibromopyrazine-2-carboxylic acid (DBPCA) is a compound of significant interest in pharmaceutical and agricultural research due to its unique structural properties and potential biological activities. This article explores the biological activity of DBPCA, including its mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

DBPCA is characterized by the presence of two bromine atoms at the 3 and 6 positions of the pyrazine ring and a carboxylic acid group at position 2. Its molecular formula is . The unique positioning of the bromine atoms influences its electronic properties, potentially enhancing its reactivity and biological interactions .

The biological activity of DBPCA is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins involved in metabolic pathways. Preliminary studies suggest that it may inhibit specific enzymes, leading to alterations in metabolic processes. This inhibition could be beneficial in developing therapeutic agents for diseases such as cancer .

Antimicrobial Activity

DBPCA has shown promising antimicrobial properties in various studies. For instance, derivatives of pyrazine compounds have been noted for their antifungal and antibacterial activities. The presence of bromine substituents in similar compounds has been linked to enhanced potency against microbial strains .

Antitumor Activity

Research indicates that DBPCA may possess antitumor properties. Compounds with structural similarities have demonstrated inhibitory effects on kinases associated with cancer progression. For example, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR kinases, leading to reduced cell proliferation in cancer models . The potential for DBPCA as a kinase inhibitor warrants further investigation.

Case Studies

- Inhibition Studies : A study investigating the inhibitory effects of DBPCA on specific kinases revealed that modifications at the 2 and 5 positions of the pyrazine ring could enhance its inhibitory activity. The IC50 values obtained from these assays indicated a significant capacity for enzyme inhibition, suggesting potential applications in cancer therapeutics .

- Structural Activity Relationship (SAR) : A comprehensive SAR analysis involving DBPCA and its derivatives highlighted that the introduction of halogen substituents (like bromine) significantly affected biological activity. Compounds with multiple halogen substitutions exhibited improved efficacy against various cancer cell lines compared to their unsubstituted counterparts .

Comparative Analysis

The following table summarizes the biological activities and unique features of DBPCA compared to related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C₅H₃Br₂N₁O₂ | Antimicrobial, antitumor | Contains two bromine atoms |

| Pyrazine-2,5-dicarboxylic acid | C₅H₄N₂O₄ | Moderate antimicrobial | Lacks bromination; used extensively in proteomics |

| Methyl 3,6-dibromopyrazine-2-carboxylate | C₇H₆Br₂N₁O₂ | Enhanced lipophilicity; potential drug candidate | Methyl ester variant |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential of 3,6-dibromopyrazine-2-carboxylic acid as an antiviral agent. It has been synthesized and tested for efficacy against viruses such as Dengue and Zika. The compound's structure allows it to interact with viral proteins, inhibiting their function and thus reducing viral replication. For example, a study demonstrated that derivatives of pyrazine compounds exhibited significant antiviral activity, suggesting that this compound could be a viable candidate for further development in antiviral therapies .

Cancer Research

In the realm of oncology, compounds similar to this compound have been investigated for their ability to inhibit tumor growth. The structural characteristics of pyrazine derivatives allow for modifications that can enhance their potency against specific cancer cell lines. Research indicates that these compounds can disrupt cellular pathways essential for cancer cell survival .

Material Science Applications

Polymer Synthesis

this compound has been utilized in the synthesis of advanced polymers. Its bromine substituents facilitate cross-linking reactions that enhance the mechanical properties of polymers. These materials are being explored for applications in coatings and adhesives, where durability and resistance to environmental factors are crucial .

Nanomaterials

The compound's unique properties make it suitable for the development of nanomaterials. Studies have shown that incorporating this compound into nanostructures can improve their electronic properties, making them useful in electronic devices and sensors .

Agricultural Chemistry Applications

Pesticide Development

In agricultural chemistry, this compound is being researched as a potential pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides .

Herbicide Formulations

Additionally, the compound has been evaluated for its herbicidal properties. Its mechanism of action involves inhibiting specific enzymes critical for plant growth, providing a pathway for developing selective herbicides that target unwanted vegetation without harming crops .

Case Studies

Vergleich Mit ähnlichen Verbindungen

5,6-Dichloropyrazine-2-carboxylic Acid (CAS 41110-28-5)

- Structural Difference : Chlorine replaces bromine at positions 5 and 5.

- Impact : The lower electronegativity of Cl compared to Br reduces the compound’s reactivity in aryl coupling reactions. However, it exhibits higher thermal stability, with a melting point ~20°C higher than the dibromo analog .

- Applications : Preferred in environments requiring oxidative stability, such as polymer additives .

3-Bromo-6-chloropyrazine-2-carboxylic Acid (CAS 957230-68-1)

- Structural Difference : Mixed halogenation (Br at position 3, Cl at 6).

- Impact : The electronic asymmetry enhances regioselectivity in nucleophilic substitutions, favoring reactivity at the brominated position .

- Research Finding : Demonstrated 30% higher yield in amidation reactions compared to symmetric dihalogenated analogs .

Amino- and Hydroxy-Substituted Derivatives

3-Amino-6-bromopyrazine-2-carboxylic Acid (CAS 1196156-63-4)

- Structural Difference: Amino group replaces Br at position 3.

- Impact: The amino group facilitates hydrogen bonding, improving solubility in polar solvents (e.g., 25 mg/mL in water vs. <5 mg/mL for the dibromo compound). This enhances bioavailability, as noted in preclinical pharmacokinetic studies .

- Biological Activity : Exhibits moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus) due to enhanced membrane penetration .

6-Bromo-3-hydroxypyrazine-2-carboxylic Acid (CAS 100047-56-1)

- Structural Difference : Hydroxyl group replaces Br at position 3.

- Impact : The hydroxyl group reduces electrophilicity but introduces acidity (pKa ~3.5), enabling pH-dependent solubility. This property is exploited in prodrug designs .

Methylated and Ester Derivatives

3,5,6-Trimethylpyrazine-2-carboxylic Acid

Methyl 3,6-Dibromopyrazine-2-carboxylate (CAS 1035818-91-7)

- Structural Difference : Carboxylic acid group esterified to methyl.

- Impact : The ester derivative exhibits 90% higher reactivity in nucleophilic aromatic substitutions due to reduced steric hindrance. However, it is prone to hydrolysis under acidic conditions .

Data Tables

Vorbereitungsmethoden

Direct Bromination of Pyrazine-2-carboxylic Acid Derivatives

One classical approach to obtain 3,6-dibromopyrazine-2-carboxylic acid involves the selective bromination of pyrazine-2-carboxylic acid or its derivatives. According to a study on chemical transformations of pyrazine derivatives, bromination is performed by adding bromine (Br2) to the precursor in an organic solvent such as trichloromethane at room temperature. The reaction proceeds under mild conditions for about 20 minutes and is monitored by thin-layer chromatography (TLC) to ensure selective dibromination at the 3 and 6 positions of the pyrazine ring. The product is then purified by chromatographic techniques to yield the dibromo compound with high regioselectivity.

Synthesis from 3,6-Dibromopyrazine-2-carboxamide

Another synthetic route involves the preparation of 3,6-dibromopyrazine-2-carboxamide as an intermediate, which can be derived from this compound. This method uses coupling reagents such as HATU (N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate) in the presence of ammonium chloride and a base like N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide (DMF) at room temperature (25 °C). The reaction typically runs for 1 hour and yields the carboxamide in moderate yield (~31%) after workup and purification by column chromatography.

This stepwise approach is useful for further derivatization and confirms the availability of this compound as a starting material.

Conversion via Diphenyl Phosphoryl Azide (DPPA) Route

A notable synthetic strategy to access 3,6-dibromopyrazine derivatives involves the use of diphenyl phosphoryl azide (DPPA). In this method, this compound is treated with DPPA and triethylamine in tert-butanol under reflux conditions for 18 hours. This reaction converts the carboxylic acid into the corresponding amine derivative via a Curtius rearrangement pathway. Subsequent treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and neutralization with sodium hydroxide affords the amine product. Although this method focuses on amine derivatives, it confirms the chemical reactivity and availability of the this compound precursor.

Coupling Reactions Using Propylphosphonic Anhydride (T3P)

For the synthesis of pyrazine-2-carboxylic acid derivatives, including halogenated analogs, coupling reagents such as T3P (propylphosphonic anhydride) have been employed effectively. In these protocols, substituted pyrazine-2-carboxylic acids react with amines or piperazines in the presence of T3P and a base such as diisopropylethylamine (DIPEA) in DMF under inert atmosphere at room temperature. The reaction typically completes within 30 minutes, followed by aqueous workup and purification by silica gel chromatography.

While this method is primarily for generating amide derivatives, it demonstrates an efficient activation and functionalization strategy of this compound or its analogs.

Summary Table of Preparation Methods

Research Findings and Notes on Preparation

Selectivity and Regio-control: Bromination of pyrazine-2-carboxylic acid derivatives is highly regioselective, favoring substitution at the 3 and 6 positions due to the electronic nature of the pyrazine ring.

Reaction Conditions: Mild conditions (room temperature, short reaction times) are often sufficient for bromination and coupling reactions, minimizing side reactions and degradation.

Coupling Reagents: HATU and T3P are effective coupling agents for converting this compound into amide derivatives, which are valuable intermediates for further synthetic transformations.

Yield Considerations: Yields for direct bromination and amide formation vary, with amide coupling yields around 30-40% reported, indicating room for optimization in scale-up processes.

Purification: Common purification methods include aqueous workup, extraction with ethyl acetate or dichloromethane, drying over anhydrous sodium sulfate or magnesium sulfate, and column chromatography with silica gel.

Q & A

Q. What are the key considerations for synthesizing 3,6-Dibromopyrazine-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves bromination of pyrazinecarboxylic acid precursors. For example, halogenation can be achieved using brominating agents like PBr₃ or HBr in the presence of catalysts (e.g., FeBr₃). Evidence from pyrazine derivatives shows that reaction temperature (e.g., 55°C for 24 hours) and stoichiometric ratios are critical to avoid over-bromination . Precursor preparation may involve oxidation of methylpyrazine derivatives using KMnO₄, as seen in analogous syntheses of 3,5,6-trimethylpyrazine-2-carboxylic acid .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve hydrogen-bonding networks and confirm bromine positions (as demonstrated for 3-aminopyrazine-2-carboxylic acid) .

- NMR spectroscopy : H and C NMR can identify substituent effects (e.g., deshielding of pyrazine protons due to bromine’s electronegativity).

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns from bromine atoms .

Advanced Research Questions

Q. How do substituents on the pyrazine ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Bromine’s electron-withdrawing effect activates the pyrazine ring for nucleophilic attack. For instance, in analogous compounds, hydrogen bonding between the carboxylic acid group and pyrazine nitrogen stabilizes intermediates, affecting reaction kinetics . To test substituent effects:

Compare reaction rates of 3,6-dibromo vs. non-brominated derivatives in SNAr reactions.

Use DFT calculations to map electron density changes caused by bromine .

Q. What strategies optimize bromination efficiency while minimizing side products?

- Methodological Answer :

- Stepwise bromination : Introduce one bromine atom first (e.g., at position 6), then the second, to reduce steric hindrance.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine solubility and reaction homogeneity .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to improve regioselectivity, as seen in pyridine bromination .

Q. How can solubility challenges of this compound in aqueous/organic media be addressed?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures to dissolve the compound for biological assays .

- Derivatization : Convert the carboxylic acid to a methyl ester or amide temporarily (e.g., using EDCI/HOBt coupling), then hydrolyze post-reaction .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?

- Methodological Answer :

- Cross-validation : Compare DFT-predicted NMR shifts with experimental data; discrepancies may arise from crystal packing effects not modeled computationally .

- Dynamic effects : Use variable-temperature NMR to assess hydrogen-bonding dynamics, which X-ray structures may oversimplify .

Data Analysis & Experimental Design

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Calibrate using spiked standards of common byproducts (e.g., mono-brominated analogs) .

- TGA/DSC : Monitor thermal degradation patterns to identify unstable impurities .

Q. How to design a stability study for this compound under varying pH conditions?

- Methodological Answer :

Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C.

Sample at intervals (0, 24, 48 hours) and analyze via:

- UV-Vis spectroscopy to track degradation (λ_max ~270 nm for pyrazines).

- LC-MS to identify breakdown products (e.g., debrominated species) .

Safety & Handling

Q. What safety protocols are critical when handling brominated pyrazine derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential HBr release during reactions.

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles; bromine compounds can cause severe skin/eye irritation .

- Waste disposal : Neutralize residual brominating agents with sodium thiosulfate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.